Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride
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Overview
Description
Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate: This can be achieved through electrophilic aromatic substitution reactions, where a trifluoromethyl group is introduced to a phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Alkylation: The trifluoromethylated phenyl intermediate is then subjected to alkylation reactions to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule . This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A related compound with a similar structure but lacking the trifluoromethyl group.
4-(Trifluoromethyl)phenylacetic acid: Another compound with a trifluoromethyl group attached to a phenyl ring, but with different functional groups.
Uniqueness
Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the ethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13ClF3N |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H |
InChI Key |
BCXHJUXBVQHJAM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C(C=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
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